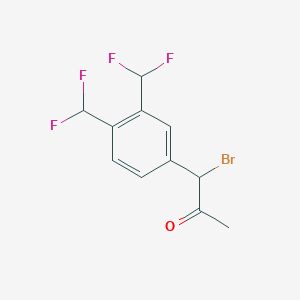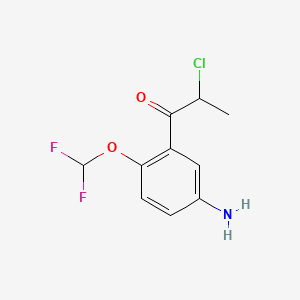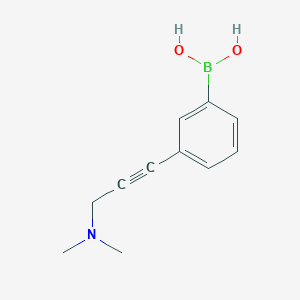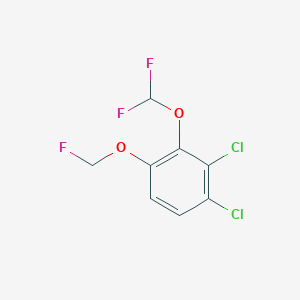
1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5Cl2F3O2 This compound is characterized by the presence of two chlorine atoms, three fluorine atoms, and two methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of a benzene derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the reactive nature of chlorine and fluorine gases. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine or fluorine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylic acids .
Applications De Recherche Scientifique
1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and chemical intermediates.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene
- 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene
Uniqueness
1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H5Cl2F3O2 |
|---|---|
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
1,2-dichloro-3-(difluoromethoxy)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(14-3-11)7(6(4)10)15-8(12)13/h1-2,8H,3H2 |
Clé InChI |
XASSZASEKBBGQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCF)OC(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


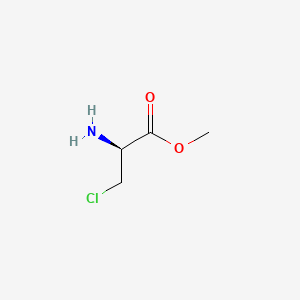
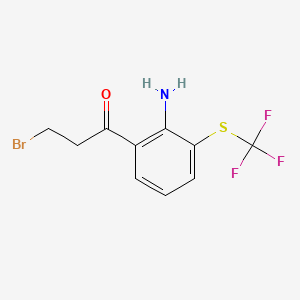
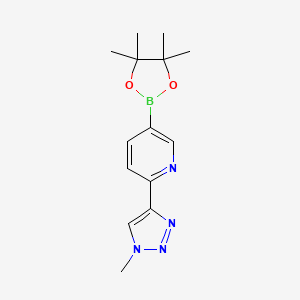
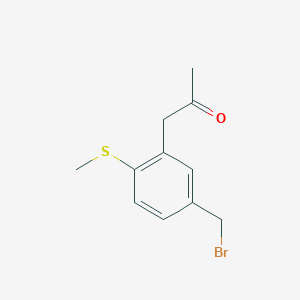

![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
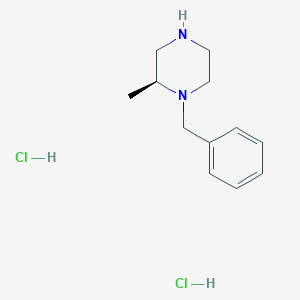
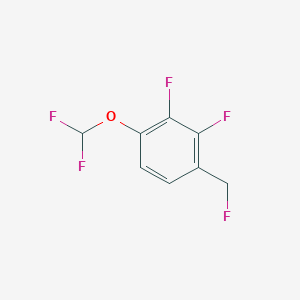
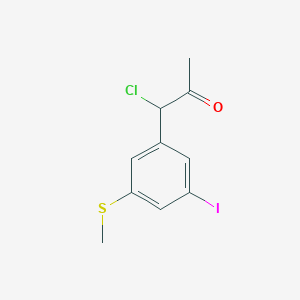
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)

